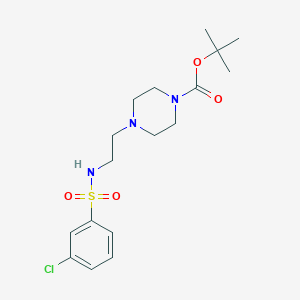

![molecular formula C9H19ClN2O4S B2417345 Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride CAS No. 2445750-28-5](/img/structure/B2417345.png)

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of an amino acid, specifically a methyl ester of a dipeptide. The peptide contains two amino acids, one of which has a methylthio (methylsulfanyl) group attached to it. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve peptide coupling reactions, possibly using techniques such as amide bond formation or native chemical ligation. The methylthio group could be introduced using a suitable sulfur-containing reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of peptide bonds, a methyl ester group, and a methylthio group. The stereochemistry at the alpha-carbon atoms of the amino acids is specified as (2S), indicating that these centers are in the S configuration .Chemical Reactions Analysis

As a peptide, this compound could participate in reactions specific to amino acids and peptides, such as hydrolysis under acidic or basic conditions. The methyl ester could be hydrolyzed to give the corresponding carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its peptide nature. It would likely be solid under normal conditions, and its solubility would depend on factors such as pH and the presence of polar or nonpolar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Peptide Analogues : The compound has been utilized in the synthesis of novel 2H-azirin-3-amines, serving as a building block for dipeptide analogues like Aib-Hyp. This indicates its potential in peptide chemistry and drug design (Breitenmoser et al., 2001).

- Structural Characterization : It has been involved in the structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating its role in the development of anticancer drugs (Basu Baul et al., 2009).

Applications in Drug Design and Biological Studies

- Computational Peptidology : Computational studies of antifungal tripeptides involving this compound have been conducted, aiding in the understanding of peptide reactivity and assisting in drug design (Flores-Holguín et al., 2019).

- Pharmacological Characterization : Its derivatives have been characterized pharmacologically for potential use in treatments such as preterm labor, highlighting its therapeutic applications (Croci et al., 2007).

Chemical Analysis and Structural Studies

- Crystal Structure Analysis : The compound has been used in X-ray structure determination to elucidate the stereochemistry of amino acids, crucial for understanding molecular interactions (Nakamura et al., 1976).

- Chemical Synthesis and Analysis : Various studies have focused on the synthesis and chemical analysis of derivatives of this compound, contributing to the understanding of its chemical properties and potential applications (Yancheva et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXBANKZTVXLND-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)C(CCSC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate](/img/structure/B2417266.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)

![5-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2417274.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)